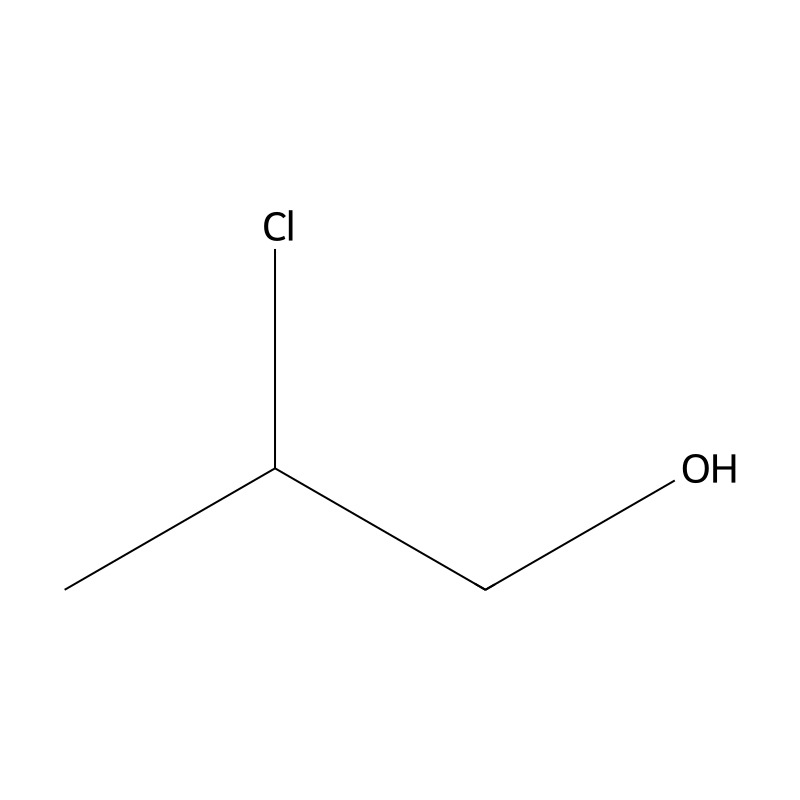

2-Chloropropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER, ALCOHOL

SOL IN ETHER, ETHANOL

Synonyms

Canonical SMILES

Precursor for Propylene Oxide

The primary use of 2-chloro-1-propanol in scientific research lies in its conversion to propylene oxide. Propylene oxide is a vital industrial chemical with numerous applications in research, including:

- Production of polyols: Propylene oxide is a key starting material for the production of polyols, such as propylene glycol and polyether polyols. These polyols find extensive use in various research fields, including:

- Synthesis of polymers and resins: Polyols serve as essential components in the synthesis of various polymers and resins used in research applications, such as coatings, adhesives, and drug delivery systems .

- Cosmetics and personal care products: Polyols are widely used in cosmetics and personal care products due to their moisturizing and humectant properties .

- Food and pharmaceutical applications: Specific polyols, like propylene glycol, possess important properties like low toxicity and miscibility with water, making them valuable in various food and pharmaceutical applications as solvents, carriers, and antifreeze agents .

- Organic synthesis: Propylene oxide is a versatile starting material for various organic syntheses in research settings, allowing the creation of diverse organic compounds with applications in drug discovery, material science, and other research areas .

Potential Research Applications of 2-Chloro-1-propanol Derivatives

While direct research applications of 2-chloro-1-propanol are limited, ongoing research explores the potential of its derivatives in various fields:

- Biomedical research: Studies investigate the potential of specific 2-chloro-1-propanol derivatives as antimicrobial agents or for their antitumor activity. However, these applications are still in the early stages of exploration, and further research is needed to determine their efficacy and safety .

- Material science: Research explores the potential use of specific 2-chloro-1-propanol derivatives in the development of novel materials with desired properties, such as flame retardants or lubricants. However, these applications are also in the early stages of research .

2-Chloropropan-1-ol, also known as 2-chloro-1-propanol or propylene chlorohydrin, is a colorless liquid with the molecular formula and a molecular weight of 94.54 g/mol. This compound possesses a mild, non-residual odor and is soluble in both water and alcohols . It is classified under the CAS Registry Number 78-89-7 and is notable for its use as an organic solvent and in the synthesis of other chemicals, particularly propylene oxide .

2-Chloro-1-propanol is a hazardous compound and should be handled with care. It is classified as a flammable liquid, harmful if swallowed, inhaled, or absorbed through the skin, and causes serious eye irritation [].

- Toxicity: Studies suggest that 2-chloro-1-propanol has moderate acute toxicity in animals [].

- Flammability: The flash point indicates that the compound can readily ignite and form flammable vapors.

- Reactivity: While not highly reactive, it can react with strong bases and oxidizers.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from heat and incompatible materials.

- Dispose of waste according to local regulations.

- Hydrolysis: In aqueous conditions, it can hydrolyze to form propylene glycol and hydrochloric acid.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of alcohols or other functional groups.

- Oxidation: It can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, depending on the reaction conditions .

Research indicates that 2-chloropropan-1-ol exhibits moderate toxicity. It is an irritant to the skin and eyes, with significant effects noted upon exposure. In animal studies, it has shown potential hepatotoxicity (liver damage) and neurotoxicity, affecting the central nervous system and gastrointestinal tract . Additionally, (S)-(+)-2-chloropropan-1-ol has been found to possess antimicrobial and antiviral properties, suggesting potential pharmaceutical applications .

Several methods exist for synthesizing 2-chloropropan-1-ol:

- From Propylene Oxide: Reacting propylene oxide with hydrochloric acid leads to the formation of 2-chloropropan-1-ol.

- Chlorination of Propanol: Chlorination of 1-propanol using thionyl chloride or phosphorus trichloride can yield 2-chloropropan-1-ol.

- From Propionic Acid Derivatives: The synthesis from propionic acid derivatives involves esterification followed by chlorination .

2-Chloropropan-1-ol has diverse applications:

- Solvent: It is utilized as a solvent in cleaning products, particularly for removing residues from microprocessors.

- Intermediate in Synthesis: It serves as an intermediate in the production of propylene oxide and other chemicals.

- Pharmaceuticals: Its antimicrobial properties make it a candidate for use in pharmaceuticals and disinfectants .

Studies on interaction effects indicate that 2-chloropropan-1-ol may react with various oxidizing agents, leading to potentially hazardous situations. It is also sensitive to light and can form explosive mixtures with air under certain conditions. The compound should be handled with caution due to its toxic nature upon exposure through ingestion or skin contact .

Several compounds share structural similarities with 2-chloropropan-1-ol:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-Chloropropan-2-ol | 78-88-6 | Exists as a stereoisomer; different biological activity. |

| Propylene Glycol | 57-55-6 | Non-toxic; widely used in food and pharmaceuticals. |

| Chloroethanol | 107-07-3 | More toxic; used primarily as an industrial solvent. |

Uniqueness

2-Chloropropan-1-ol stands out due to its specific applications in microelectronics cleaning and its moderate toxicity profile compared to other similar compounds. Its ability to act as both a solvent and an intermediate in chemical syntheses further emphasizes its versatility in industrial applications .

Physical Description

Solid

Color/Form

XLogP3

Boiling Point

133.5 °C

133-134 °C

Flash Point

125 °F (52 °C) (CLOSED CUP)

Vapor Density

3.3 (AIR= 1)

Density

1.103 @ 20 °C

Odor

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

5.25 mm Hg @ 20 °C

Pictograms

Flammable;Irritant

Other CAS

19210-21-0

Wikipedia

General Manufacturing Information

Dates

Quantifying Residues from Postharvest Propylene Oxide Fumigation of Almonds and Walnuts

Leonel R Jimenez, Wiley A Hall 4th, Matthew S Rodriquez, William J Cooper, Jeanette Muhareb, Tom Jones, Spencer S WalsePMID: 26525262 DOI: 10.5740/jaoacint.14-199

Abstract

A novel analytical approach involving solvent extraction with methyl tert-butyl ether (MTBE) followed by GC was developed to quantify residues that result from the postharvest fumigation of almonds and walnuts with propylene oxide (PPO). Verification and quantification of PPO, propylene chlorohydrin (PCH) [1-chloropropan-2-ol (PCH-1) and 2-chloropropan-1-ol (PCH-2)], and propylene bromohydrin (PBH) [1-bromopropan-2-ol (PBH-1) and 2-bromopropan-1-ol (PBH-2)] was accomplished with a combination of electron impact ionization MS (EIMS), negative ion chemical ionization MS (NCIMS), and electron capture detection (ECD). Respective GC/EIMS LOQs for PPO, PCH-1, PCH-2, PBH-1, and PBH-2 in MTBE extracts were [ppm (μg/g nut)] 0.9, 2.1, 2.5, 30.3, and 50.0 for almonds and 0.8, 2.2, 2.02, 41.6, and 45.7 for walnuts. Relative to GC/EIMS, GC-ECD analyses resulted in no detection of PPO, similar detector responses for PCH isomers, and >100-fold more sensitive detection of PBH isomers. NCIMS did not enhance detection of PBH isomers relative to EIMS and was, respectively, approximately 20-, 5-, and 10-fold less sensitive to PPO, PCH-1, and PCH-2. MTBE extraction efficiencies were >90% for all analytes. The 10-fold concentration of MTBE extracts yielded recoveries of 85-105% for the PBH isomers and a concomitant decrease in LODs and LOQs across detector types. The recoveries of PCH isomers and PPO in the MTBE concentrate were relatively low (approximately 50 to 75%), which confound improvements in LODs and LOQs regardless of detector type.Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive

Koudi Zhu, Binghe Gu, Michael Kerry, Markus Mintert, Jim Luong, Matthias PurschPMID: 28238325 DOI: 10.1016/j.chroma.2017.02.025

Abstract

A novel base treatment followed by liquid-liquid extraction was developed to remove the interference of excess derivatization reagent BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] and its byproducts for trace determination of 1-chloro-2-propanol and 2-chloro-1-propanol in a food additive. The corresponding trimethylsilyl derivatives were analyzed by gas chromatography mass spectrometry (GC/MS) detection in selective ion monitoring mode. Due to a large volume splitless injection needed for achieving the required sensitivity, excess BSTFA in the derivatization sample solution interfered with the trimethylsilyl derivatives of the analytes of interest, making their quantitation not attainable. Efforts were made to decompose BSTFA while keeping the trimethylsilyl derivatives intact. Water or aqueous sulfuric acid treatment converted BSTFA into mainly N-trimethylsilyltrifluoroacetamide, which partitions between aqueous and organic layers. In contrast, aqueous sodium hydroxide decomposed BSTFA into trifluoroacetic acid, which went entirely into the aqueous layer. No BSTFA or its byproduct N-trimethylsilyltrifluoroacetamide or trifluroacetamide was found in the organic layer where the derivatized alcohols existed, which in turn completely eliminated their interference, enabling accurate and precise determination of parts per billion of the short-chain alcohols in the food additive. Contrary to the conventional wisdom that a trimethylsilyl derivative is susceptible to hydrolysis, the derivatized short-chain alcohols were found stable even in the presence of 0.17N aqueous sodium hydroxide as the improved GC/MS method was validated successfully, with a satisfactory linearity response in the concentration range of 10-400ng/g (regression coefficient greater than 0.999), good method precision (<4%), good recovery (90-98%), and excellent limit of detection (3ng/g) and limit of quantitation (10ng/g).Propylene chlorohydrins: toxicology, metabolism, and environmental fate

R S YangPMID: 3303180 DOI: 10.1007/978-1-4613-8719-0_2

Abstract

Mortality from pancreatic and lymphopoietic cancer among workers in ethylene and propylene chlorohydrin production

G W Olsen, S E Lacy, K M Bodner, M Chau, T G Arceneaux, J B Cartmill, J M Ramlow, J M BoswellPMID: 9326163 DOI: 10.1136/oem.54.8.592

Abstract

A previous study reported a fivefold increase in mortality from pancreatic cancer and a threefold increase in lymphopoietic and haematopoietic cancer among 278 men who were assigned to a now dismantled Union Carbide chlorohydrin unit in the Kanawha Valley of West Virginia. There were also significant trends with duration of employment. The purpose of this study was to determine whether a comparable increased risk in mortality from pancreatic cancer and lymphopoietic and haematopoietic cancer occurred among male employees assigned to the Dow Chemical Company's ethylene and propylene chlorohydrin production processes.The cohort consisted of 1361 male employees who worked at the company's Freeport, Texas, Plaquemine, Louisiana or Midland, Michigan plants. Subjects were considered to have had a minimum of 30 days of workplace experience in 1940-92, in the ethylene chlorohydrin and propylene chlorohydrin process areas. These process areas were located within the ethylene oxide and propylene oxide production plants. A total of 300 deaths was observed to 31 December 1992.

The standardised mortality ratio (SMR) for all malignant neoplasms was 94 (95% CI 74 to 118). There was one pancreatic cancer death compared with 4.0 expected (SMR 25, 95% CI 1 to 140). There were 10 lymphopoietic and haematopoietic cancer deaths compared with 7.7 expected (SMR 129, 95% CI 62 to 238). Additional analyses, which examined location, production process, duration of employment, and a 25 year induction latency period, were not significant.

The results provide some assurance that the Dow Chemical cohort, to date, has not experienced increased risks of pancreatic cancer and lymphopoietic and haematopoietic cancer as previously reported in a different cohort of chlorohydrin workers. Possible reasons are discussed for the inconsistent findings between the two cohorts.

Polymeric dimethylaminopyridinium reagents for derivatization of weak nucleophiles in high-performance liquid chromatography-ultraviolet/fluorescence detection

C X Gao, I S KrullPMID: 2283367 DOI: 10.1016/s0021-9673(01)89329-8

Abstract

This paper introduces a novel polymeric dimethylaminopyridinium 9-fluorenyl-methoxycarbonyl reagent for off-line derivatizations of weak nucleophiles in high-performance liquid chromatography. The method of synthesis and characterization of the polymeric reagent via loading determinations is presented and discussed. Derivatization conditions (solvent, time, and temperature) for primary and secondary alcohols were optimized. As one application, off-line derivatizations of 2-chloro-1-propanol, a potential carcinogen in foodstuffs, were carried out with this polymeric reagent with single-blind and standard addition techniques. A specific sample treatment procedure was also developed. The accuracy and precision of the method were determined and data were statistically evaluated.Men assigned to ethylene oxide production or other ethylene oxide related chemical manufacturing: a mortality study

H L Greenberg, M G Ott, R E ShorePMID: 2337530 DOI: 10.1136/oem.47.4.221